REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C[CH:8]=1.Cl[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[CH3:33].C([Mg]Cl)(C)(C)C>[Ni](Br)Br.O1CCCC1>[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[CH3:33]
|
Name
|
|
Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C
|
Name
|
tertiary-butyl-magnesium chloride
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
nickel(II) bromide
|
Quantity
|
0.22 g
|
Type
|
catalyst
|
Smiles
|
[Ni](Br)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained from Reilly Tar and Chemical Company, Indianapolis
|
Type
|
TEMPERATURE
|
Details
|
The reaction warmed upon addition and at the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient and
|
Type
|
CUSTOM
|
Details
|
The results of the reaction
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC=C1)C1=C(C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |